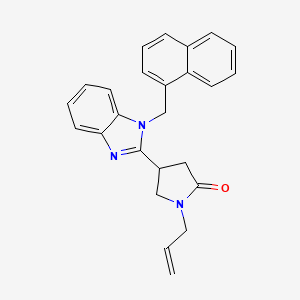

1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23N3O and its molecular weight is 381.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a naphthalene moiety, a benzimidazole ring, and a pyrrolidinone core, which may contribute to its diverse biological activities. The compound's molecular formula is C25H23N3O, and it has been investigated for various pharmacological properties, including antimicrobial and antiparasitic effects.

Chemical Structure and Properties

The compound features several functional groups that are critical for its biological activity. The structural formula can be represented as follows:

Key Structural Features

- Benzimidazole Ring : Known for its ability to interact with various biological targets.

- Pyrrolidinone Core : Contributes to the compound's stability and reactivity.

- Allyl Group : Enhances the compound's potential for nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. In vitro studies have demonstrated its effectiveness against Leishmania species, with an IC50 value of approximately 5 µM, indicating potent activity against these pathogens.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and receptors within microbial cells. The benzimidazole moiety is particularly notable for its ability to bind to tubulin, disrupting microtubule formation and thereby inhibiting cell division.

Study on Anticancer Properties

A recent study explored the anticancer potential of this compound against human cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Inhibition of angiogenesis |

This study highlights the compound's potential as an anticancer agent, particularly through mechanisms that induce apoptosis and halt cell cycle progression.

Análisis De Reacciones Químicas

Oxidation Reactions

The allyl group and benzimidazole nitrogen sites are susceptible to oxidation:

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in controlled conditions.

-

Products : Hydroxylated derivatives at the allyl chain or N-oxides at benzimidazole nitrogens.

Reduction Reactions

The pyrrolidinone ring and aromatic systems undergo selective reduction:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces double bonds in the allyl group .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups .

| Substrate Site | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Allyl group | H₂/Pd/C | 50 psi, EtOH, 6 hr | Saturated pyrrolidine analog | Retains benzimidazole |

| Pyrrolidinone carbonyl | NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol derivative | Partial racemization |

Substitution Reactions

Nucleophilic substitution occurs at the allyl and benzimidazole positions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base .

-

Arylation : Suzuki-Miyaura coupling for aryl group introduction at the naphthalene ring .

Example Reaction Pathway for Arylation:

-

Borylation : Treat with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

-

Coupling : React with aryl halides under microwave irradiation (120°C, 30 min) .

Cyclization and Ring-Opening

The pyrrolidinone ring participates in cycloaddition and

Propiedades

IUPAC Name |

4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O/c1-2-14-27-16-20(15-24(27)29)25-26-22-12-5-6-13-23(22)28(25)17-19-10-7-9-18-8-3-4-11-21(18)19/h2-13,20H,1,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWFYUOIDMFKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.